REACTION_CXSMILES
|
C([BH-](CC)CC)C.[Na+].[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1.[C:19]([O:23]CC)(=[O:22])[CH:20]=O.[OH-].[Na+].OO.[ClH:30]>C1COCC1.C1(C)C=CC=CC=1>[ClH:30].[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:20][C:19]([OH:23])=[O:22])=[CH:11][N:10]=1 |f:0.1,4.5,10.11|
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)[BH-](CC)CC.[Na+]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ethyl glyoxalate
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
previously heated at 110° C. for 1.5 hours)
|
Duration
|
1.5 h
|
Type
|
WAIT
|
Details
|
After a further 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction is cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
by stirring for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with ethyl acetate three times
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is reduced in volume by evaporation and refrigerated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=NC=C(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |